![molecular formula C22H24N4O2S B2463534 Pyrazolo[1,5-a]pyridin-3-yl(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone CAS No. 1396766-19-0](/img/structure/B2463534.png)
Pyrazolo[1,5-a]pyridin-3-yl(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It has been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of this compound involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This reaction provides a concise route to the compound .Scientific Research Applications
Optical Applications
Pyrazolo[1,5-a]pyrimidines, a family of compounds that includes Pyrazolo[1,5-a]pyridin-3-yl(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone, have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodology and tunable photophysical properties .
Fluorescent Molecules
These compounds are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . They allow good solid-state emission intensities .
CDK2 Inhibitors
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Anti-inflammatory Activities
Newly synthesized compounds showed potent anti-inflammatory activities both in vitro and in vivo .
Antioxidant Activities
These compounds also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Antiviral and Antitumor Agents
Due to their structural similarities to nucleic bases, pyrazolo[1,5-a]pyrimidines may act as metabolites and therefore they can be useful as antiviral and antitumor agents .
Future Directions
properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-3-yl-[4-(1-thiophen-2-ylcyclopentanecarbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c27-20(17-16-23-26-10-4-1-6-18(17)26)24-11-13-25(14-12-24)21(28)22(8-2-3-9-22)19-7-5-15-29-19/h1,4-7,10,15-16H,2-3,8-9,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOCOEHHNFCKAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)C(=O)C4=C5C=CC=CN5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyridin-3-yl(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.